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molecular formula C6H7F3O3 B041367 Ethyl 4,4,4-trifluoroacetoacetate CAS No. 372-31-6

Ethyl 4,4,4-trifluoroacetoacetate

Cat. No. B041367
M. Wt: 184.11 g/mol
InChI Key: OCJKUQIPRNZDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05731322

Procedure details

7.3 ml (0.05 mol) of ethyl 3-oxo-4,4,4-trifluoroacetoacetate, 6 g (0.073 mol) of CH3COONa, 20 ml of water, 37.5 ml of ethanol and a solution of 0.05 mol of phenyldiazonium chloride were treated as described in preparation 2. The crude product was purified by chromatography on silica gel (hexane/Et2O 0%→25%) obtaining 8.65 g of the title compound. M.p.=78°-80° C.
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4]([CH2:6][C:7]([C:9]([F:12])([F:11])[F:10])=[O:8])=[O:5].CC(O[Na])=O.O.[Cl-].[C:20]1([N+:26]#[N:27])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>C(O)C>[C:20]1([NH:26][N:27]=[C:6]([C:7](=[O:8])[C:9]([F:10])([F:11])[F:12])[C:4]([O:3][CH2:2][CH3:1])=[O:5])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:3.4|

Inputs

Step One
Name
Quantity
7.3 mL
Type
reactant
Smiles
CCOC(=O)CC(=O)C(F)(F)F
Name
Quantity
6 g
Type
reactant
Smiles
CC(=O)O[Na]
Name
Quantity
20 mL
Type
reactant
Smiles
O
Name
Quantity
0.05 mol
Type
reactant
Smiles
[Cl-].C1(=CC=CC=C1)[N+]#N
Name
Quantity
37.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in preparation 2
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel (hexane/Et2O 0%→25%)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NN=C(C(=O)OCC)C(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.65 g
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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